molecular formula C12H15BrO4 B12285062 1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro-

1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro-

Cat. No.: B12285062
M. Wt: 303.15 g/mol
InChI Key: PBGITSLGTSETSI-UHFFFAOYSA-N
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Description

1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro- is a complex organic compound with the molecular formula C12H15O4Br. This compound is part of the crown ether family, known for their ability to form stable complexes with various cations due to their unique ring structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro- typically involves the bromination of 1,4,7,10-Benzotetraoxacyclododecin. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (for hydroxyl substitution), ammonia (for amine substitution), and thiourea (for thiol substitution) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution with hydroxide yields a hydroxyl derivative, while reduction removes the bromine atom, resulting in the parent crown ether structure .

Scientific Research Applications

1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro- primarily involves its ability to form stable complexes with metal ions. The crown ether structure provides a cavity that can encapsulate cations, facilitating various chemical reactions. This property is exploited in catalysis and molecular recognition processes .

Properties

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

14-bromo-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene

InChI

InChI=1S/C12H15BrO4/c13-10-1-2-11-12(9-10)17-8-6-15-4-3-14-5-7-16-11/h1-2,9H,3-8H2

InChI Key

PBGITSLGTSETSI-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=C(C=CC(=C2)Br)OCCO1

Origin of Product

United States

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